molecular formula C6H11N3O2S B13215008 (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonamide

(1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonamide

Cat. No.: B13215008
M. Wt: 189.24 g/mol
InChI Key: ACQPFHBGDLFXAN-UHFFFAOYSA-N
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Description

(1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonamide is a chemical compound with the molecular formula C6H11N3O2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for the development of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonamide typically involves the reaction of 1,5-dimethylpyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

(1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of two methyl groups on the pyrazole ring can affect its electronic properties and steric interactions, making it distinct from other similar compounds .

Properties

Molecular Formula

C6H11N3O2S

Molecular Weight

189.24 g/mol

IUPAC Name

(1,5-dimethylpyrazol-4-yl)methanesulfonamide

InChI

InChI=1S/C6H11N3O2S/c1-5-6(3-8-9(5)2)4-12(7,10)11/h3H,4H2,1-2H3,(H2,7,10,11)

InChI Key

ACQPFHBGDLFXAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CS(=O)(=O)N

Origin of Product

United States

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